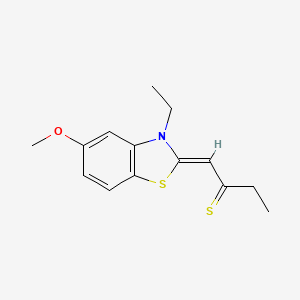

![molecular formula C27H22ClN3O4S B11635887 Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11635887.png)

Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acétate de benzyle ({5-[(4-chlorophényl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-méthyl-1,4-dihydropyridin-2-yl}sulfanyl) est un composé organique complexe qui présente une variété de groupes fonctionnels, notamment un groupe benzyle, un groupe chlorophényle, un groupe cyano, un cycle furane et un cycle dihydropyridine

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acétate de benzyle ({5-[(4-chlorophényl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-méthyl-1,4-dihydropyridin-2-yl}sulfanyl) implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :

Formation du cycle dihydropyridine : Cela peut être réalisé par une synthèse de Hantzsch, qui implique la condensation d’un aldéhyde, d’un β-cétoester et d’ammoniac ou d’une amine.

Introduction du cycle furane : Cette étape peut impliquer une réaction de cyclisation où un précurseur approprié subit une fermeture de cycle pour former le cycle furane.

Attachement du groupe chlorophényle : Cela peut être fait par une réaction de substitution nucléophile où un halogénure de chlorophényle réagit avec un nucléophile approprié.

Formation du groupe cyano : Celui-ci peut être introduit par une réaction d’addition nucléophile en utilisant une source de cyanure.

Attachement du groupe benzyle : Cette étape peut impliquer une réaction d’alkylation de Friedel-Crafts où le chlorure de benzyle réagit avec le cycle aromatique.

Formation du groupe sulfanyl acétate : Cela peut être réalisé par une réaction thiol-ène où un thiol réagit avec une alcène en présence d’un initiateur radicalaire.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des étapes de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, un criblage à haut débit des conditions de réaction et le développement de méthodes de purification efficaces.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Le groupe cyano peut être réduit en amine en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile aromatique, où l’atome de chlore est remplacé par d’autres nucléophiles.

Cyclisation : Le cycle furane peut participer à des réactions de cycloaddition, formant des systèmes cycliques plus grands.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés comme agents oxydants.

Réduction : L’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux avec un catalyseur au palladium peuvent être utilisés pour la réduction.

Substitution : Le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés comme nucléophiles pour les réactions de substitution.

Cyclisation : Les réactions de Diels-Alder peuvent être utilisées pour la cyclisation, nécessitant souvent de la chaleur ou un catalyseur acide de Lewis.

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Amines.

Substitution : Divers composés aromatiques substitués.

Cyclisation : Systèmes cycliques plus grands ou composés polycycliques.

Applications De Recherche Scientifique

Chimie

Synthèse organique : Le composé peut être utilisé comme intermédiaire dans la synthèse de molécules plus complexes.

Catalyse : Il peut servir de ligand dans des réactions catalytiques, en particulier dans des procédés catalysés par des métaux de transition.

Biologie

Inhibition enzymatique : Le composé peut agir comme un inhibiteur de certaines enzymes, ce qui le rend utile dans les études biochimiques.

Marquage des protéines : Il peut être utilisé pour marquer les protéines pour le suivi et l’analyse dans les systèmes biologiques.

Médecine

Développement de médicaments : Les caractéristiques structurelles du composé en font un candidat potentiel pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.

Diagnostic : Il peut être utilisé dans des tests diagnostiques pour détecter la présence de biomolécules spécifiques.

Industrie

Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.

Agriculture : Il peut être utilisé dans la synthèse de produits agrochimiques, tels que des pesticides ou des herbicides.

Mécanisme D'action

Le mécanisme d’action de l’acétate de benzyle ({5-[(4-chlorophényl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-méthyl-1,4-dihydropyridin-2-yl}sulfanyl) implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les différents groupes fonctionnels du composé lui permettent de former de multiples interactions, notamment des liaisons hydrogène, des interactions hydrophobes et des forces de van der Waals. Ces interactions peuvent conduire à l’inhibition ou à l’activation de la molécule cible, entraînant l’effet biologique ou chimique souhaité.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acétate de benzyle ({5-[(4-bromophényl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-méthyl-1,4-dihydropyridin-2-yl}sulfanyl)

- Acétate de benzyle ({5-[(4-fluorophényl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-méthyl-1,4-dihydropyridin-2-yl}sulfanyl)

- Acétate de benzyle ({5-[(4-méthylphényl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-méthyl-1,4-dihydropyridin-2-yl}sulfanyl)

Unicité

L’unicité de l’acétate de benzyle ({5-[(4-chlorophényl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-méthyl-1,4-dihydropyridin-2-yl}sulfanyl) réside dans sa combinaison spécifique de groupes fonctionnels, ce qui lui permet de participer à un large éventail de réactions chimiques et d’interagir avec diverses cibles moléculaires

Propriétés

Formule moléculaire |

C27H22ClN3O4S |

|---|---|

Poids moléculaire |

520.0 g/mol |

Nom IUPAC |

benzyl 2-[[5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |

InChI |

InChI=1S/C27H22ClN3O4S/c1-17-24(26(33)31-20-11-9-19(28)10-12-20)25(22-8-5-13-34-22)21(14-29)27(30-17)36-16-23(32)35-15-18-6-3-2-4-7-18/h2-13,25,30H,15-16H2,1H3,(H,31,33) |

Clé InChI |

WUYSWHWKUKYXLI-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(C(=C(N1)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7Z)-3-(4-methoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11635804.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11635809.png)

![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635814.png)

![2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11635825.png)

![5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635833.png)

![{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11635841.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635848.png)

![[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11635856.png)

![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11635869.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B11635874.png)

![5-{[(Z)-pyridin-4-ylmethylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B11635876.png)

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11635877.png)

![Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635885.png)